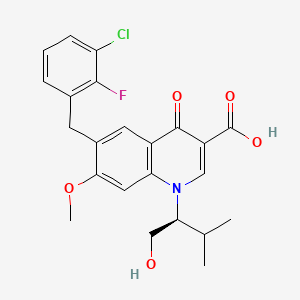
AAL-993
Übersicht
Beschreibung
AAL-993 is a potent, selective, and cell-permeable inhibitor of vascular endothelial growth factor receptors (VEGFR). It is known for its significant role in inhibiting angiogenesis, which is the formation of new blood vessels, a process crucial in cancer progression. The compound has shown efficacy in various preclinical models, making it a valuable tool in cancer research and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
AAL-993 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study VEGFR signaling pathways and to develop new VEGFR inhibitors.
Biology: Helps in understanding the role of VEGFR in angiogenesis and other physiological processes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its anti-angiogenic properties.
Industry: Utilized in the development of new drugs and therapeutic agents targeting VEGFR
Wirkmechanismus
Target of Action
AAL-993, also known as 2-(Pyridin-4-Ylmethylamino)-~{n}-[3-(Trifluoromethyl)phenyl]benzamide, is a potent, selective, and cell-permeable inhibitor of VEGFR . The primary targets of this compound are VEGFR1, VEGFR2, and VEGFR3 . These receptors play a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in the growth and spread of cancer cells .
Mode of Action
This compound interacts with its targets (VEGFR1, VEGFR2, and VEGFR3) by inhibiting their activity . The IC50 values are 130, 23, and 18 nM for VEGFR1, 2, and 3 respectively . This inhibition prevents the VEGF-induced angiogenesis, thereby limiting the growth and spread of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGF signaling pathway . By inhibiting the VEGF receptors, this compound suppresses the VEGF-induced angiogenesis . Additionally, it suppresses hypoxia-induced HIF-1α expression without affecting Akt phosphorylation . This could potentially limit the ability of cancer cells to adapt to low oxygen conditions, further inhibiting their growth and spread .
Pharmacokinetics
It is mentioned that this compound is soluble in ethanol to 25 mm and in dmso to 50 mm This suggests that the compound has good solubility, which could potentially influence its absorption and distribution in the body
Result of Action
The primary result of this compound’s action is the inhibition of VEGF-induced angiogenesis . This means that it can prevent the formation of new blood vessels, thereby limiting the growth and spread of cancer cells . Additionally, it suppresses hypoxia-induced HIF-1α expression, potentially limiting the ability of cancer cells to adapt to low oxygen conditions .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
AAL-993 interacts with various enzymes and proteins, primarily the Vascular Endothelial Growth Factor Receptors (VEGFRs). It has been shown to inhibit VEGFR1, VEGFR2, and VEGFR3 with IC50 values of 130, 23, and 18 nM respectively . At higher concentrations, it also inhibits PDGFR, c-Kit, and CSF-1R . These interactions play a crucial role in its biochemical activity.
Cellular Effects
In cellular processes, this compound has been shown to inhibit VEGF-induced angiogenesis . This means it can influence cell function by preventing the formation of new blood vessels from pre-existing ones, a process crucial in cancer progression. It also suppresses hypoxia-induced HIF-1α expression, a key regulator of cellular response to low oxygen conditions, without affecting Akt phosphorylation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to an inactive conformation of the catalytic domain of diphosphorylated VEGFR-2 . This binding inhibits the receptor’s activity, thereby preventing VEGF-induced angiogenesis. It also suppresses the expression of HIF-1α, a transcription factor that responds to changes in available oxygen in the cellular environment, without affecting the phosphorylation of Akt, a protein kinase involved in cell survival pathways .
Metabolic Pathways
Given its role as a VEGFR inhibitor, it is likely involved in pathways related to angiogenesis and cellular response to hypoxia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AAL-993 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups that are crucial for the biological activity of the compound. This often involves selective halogenation, nitration, or alkylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (>98%).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Using catalysts and solvents that are suitable for large-scale reactions.
Process intensification: Employing continuous flow reactors to enhance reaction efficiency and yield.
Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the final product
Analyse Chemischer Reaktionen
Types of Reactions
AAL-993 undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify certain functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups, potentially leading to derivatives with different biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sunitinib: Another VEGFR inhibitor with broader kinase inhibition profile.
Sorafenib: Inhibits multiple kinases, including VEGFR, but has a different spectrum of activity.
Pazopanib: Selective for VEGFR but also inhibits other tyrosine kinases.
Uniqueness of AAL-993
This compound is unique due to its high selectivity and potency for VEGFR1, VEGFR2, and VEGFR3, with IC50 values of 130 nM, 23 nM, and 18 nM, respectively. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
2-(pyridin-4-ylmethylamino)-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O/c21-20(22,23)15-4-3-5-16(12-15)26-19(27)17-6-1-2-7-18(17)25-13-14-8-10-24-11-9-14/h1-12,25H,13H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAFVGLBBOPRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)
![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)
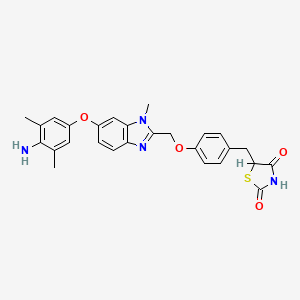
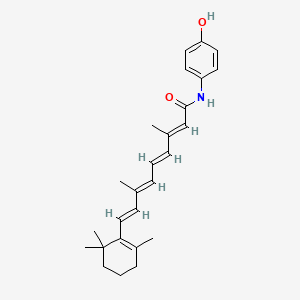
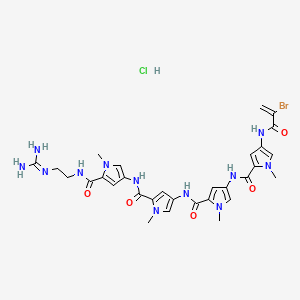
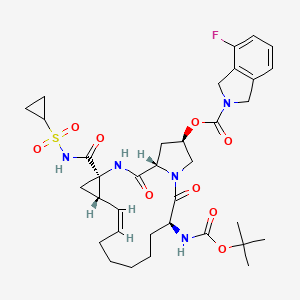
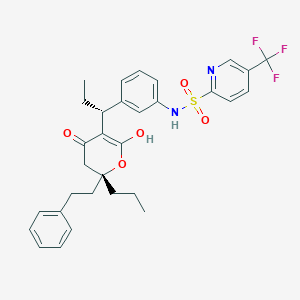
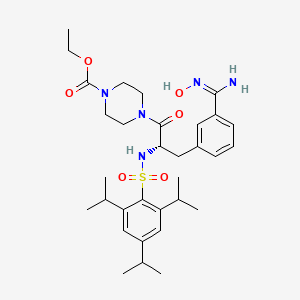
![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide](/img/structure/B1684567.png)
